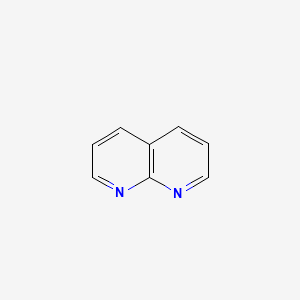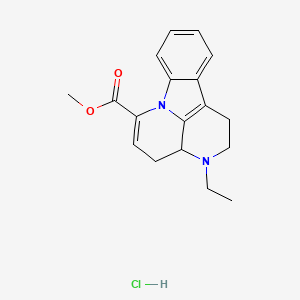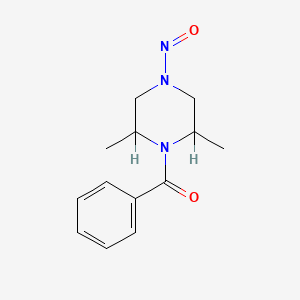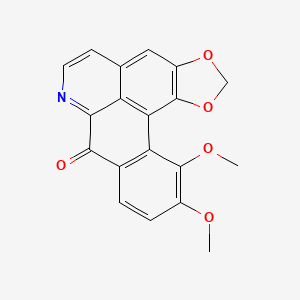
2-(4-Hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Complex Formation
A study by Gudasi et al. (2006) highlights the synthesis of a related 1,2-dihydroquinazolin-4(3H)-one ligand, with a focus on its transition metal complexes. This research underscores the compound's potential in forming complexes with various metals like copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II), providing insights into its applications in coordination chemistry (Gudasi et al., 2006).
Antibacterial Properties
Osarumwense (2022) conducted a study on the antibacterial activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives. The findings revealed significant antibacterial properties against various microorganisms, suggesting the compound's potential in developing new antibacterial agents (Osarumwense, 2022).
Crystal Structure and Molecular Properties
A study by Swamy et al. (2008) on similar quinazolinone compounds provided insights into their crystal structure and molecular properties. This research contributes to understanding the structural characteristics of quinazolinone derivatives, which is crucial for their application in various scientific fields (Swamy et al., 2008).
Corrosion Inhibition
Khan et al. (2017) explored the corrosion inhibition properties of Schiff bases derived from quinazolinones. Their study indicates that these compounds can effectively inhibit corrosion in metals, potentially leading to applications in industrial metal protection (Khan et al., 2017).
Anticancer Properties
Research by Kouznetsov et al. (2016) on tetrahydroquinoline derivatives, which share structural similarities with quinazolinones, revealed their potential anticancer and cytotoxic activities. This study opens pathways for developing novel anticancer therapies using quinazolinone derivatives (Kouznetsov et al., 2016).
Anti-Inflammatory and Analgesic Activity
Hunoor et al. (2010) investigated the anti-inflammatory and analgesic activities of a 1,2-dihydroquinazolin-4(3H)-one derivative and its metal complexes. Their findings demonstrate the potential therapeutic applications of these compounds in pain management and inflammation control (Hunoor et al., 2010).
properties
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-10-6-5-9-17(19)24-21(14-11-12-18(25)20(13-14)28-2)23-16-8-4-3-7-15(16)22(24)26/h3-13,21,23,25H,1-2H3 |
InChI Key |
ZRONGYGNCHSBHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)


![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)




![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)
![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-3-oxidanyl-oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] hydrogen phosphate](/img/structure/B1210490.png)
